1-Benzoyl-3-(2-naphtyl)thiourea
Overview
Description
1-Benzoyl-3-(2-naphtyl)thiourea is an organosulfur compound belonging to the thiourea derivatives family It is characterized by the presence of a benzoyl group attached to the nitrogen atom and a naphthyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(2-naphtyl)thiourea can be synthesized through the reaction of benzoyl chloride with 2-naphthylamine in the presence of a base, followed by the addition of thiourea. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction. The reaction scheme can be represented as follows:
[ \text{Benzoyl chloride} + \text{2-naphthylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-3-(2-naphtyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The benzoyl or naphthyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antibacterial, antioxidant, and anticancer properties, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating bacterial infections, cancer, and inflammatory diseases.
Industry: Utilized in the production of dyes, elastomers, and photographic films.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(2-naphtyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved vary depending on the specific application and context.
Comparison with Similar Compounds
1-Benzoyl-3-(2-naphtyl)thiourea can be compared with other thiourea derivatives, such as:
- 1-Benzoyl-3-phenylthiourea
- 1-Benzoyl-3-(4-methylphenyl)thiourea
- 1-Benzoyl-3-(2-thiazolyl)thiourea
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
N-(naphthalen-2-ylcarbamothioyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c21-17(14-7-2-1-3-8-14)20-18(22)19-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLDWMHPPWASEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964186 | |
Record name | N-{[(Naphthalen-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4921-85-1 | |
Record name | Urea, 1-benzoyl-3-(beta-naphthyl)-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{[(Naphthalen-2-yl)imino](sulfanyl)methyl}benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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